benzyl N-(3-oxobutan-2-yl)carbamate
Description
Significance of Carbamate-Protected Amines as Functional Group Precursors
Carbamates, such as those derived from benzyl (B1604629) alcohol (benzyloxycarbonyl or Cbz) and tert-butanol (B103910) (tert-butoxycarbonyl or Boc), are paramount in the protection of amine functionalities. masterorganicchemistry.commasterorganicchemistry.com The primary role of these protecting groups is to temporarily deactivate the nucleophilic and basic nature of the amine nitrogen, thereby preventing unwanted side reactions during subsequent synthetic transformations. organic-chemistry.orgnih.gov The Cbz group, in particular, is valued for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation, a mild and often selective deprotection method. masterorganicchemistry.commasterorganicchemistry.com This strategic protection and deprotection allows for the sequential and controlled construction of intricate molecular architectures, making carbamate-protected amines indispensable precursors in fields like peptide synthesis and the total synthesis of natural products. nih.govnih.gov
Benzyl N-(3-oxobutan-2-yl)carbamate as a Chiral Intermediate and Building Block in Complex Molecule Synthesis
This compound integrates the protective features of the benzyl carbamate (B1207046) group with the reactive potential of an α-amino ketone. The α-amino ketone motif is a valuable building block in medicinal chemistry and organic synthesis, serving as a precursor to a variety of heterocycles and chiral 1,2-amino alcohols. rsc.org The presence of a chiral center at the α-carbon of the ketone in this compound makes it a potentially valuable chiral intermediate. Enantiomerically pure α-amino ketones are of great importance in the synthesis of natural products and in pharmacological research. The stereochemistry at this position can be crucial for the biological activity of the final target molecule.
While specific applications of this compound in complex molecule synthesis are not extensively documented in publicly available literature, its structure suggests a role as a versatile synthon. The ketone functionality allows for a range of transformations, such as nucleophilic addition, reduction to a secondary alcohol, or further elaboration of the carbon skeleton. The carbamate-protected amine, following deprotection, offers a site for amide bond formation or other N-functionalization. The interplay between these two functional groups within a single, chiral molecule underscores its potential utility.
Historical Development and Current Trends in the Synthesis and Application of Related α-Amino Ketones and Carbamates
The synthesis of α-amino ketones has been a long-standing area of interest in organic chemistry. rsc.orgrsc.org Early methods often relied on the nucleophilic substitution of α-halo ketones with amines. rsc.org More contemporary approaches focus on the development of more efficient and stereoselective methods. These include the direct amination of enolates, the use of organocatalysis, and transition-metal-catalyzed reactions. rsc.org For instance, the enantioselective synthesis of α-amino ketones has been achieved through methods like the catalytic asymmetric transfer hydrogenation of α-keto imines.
The development of carbamate protecting groups has its roots in peptide chemistry, with the introduction of the Cbz group by Max Bergmann and Leonidas Zervas in 1932 marking a significant milestone. Since then, a wide array of carbamate protecting groups have been developed, each with its own unique set of conditions for installation and removal, allowing for orthogonal protection strategies in multi-step syntheses. masterorganicchemistry.comorganic-chemistry.org
Current trends in this field are focused on the development of more sustainable and atom-economical synthetic methods. This includes the use of greener solvents and catalysts, as well as the design of one-pot and tandem reactions that minimize the number of synthetic steps and purification procedures. The application of α-amino ketone carbamates continues to expand, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. nih.gov
Despite the broad importance of this class of compounds, specific research detailing the synthesis, properties, and applications of this compound remains limited. Further investigation into this specific molecule could unveil novel synthetic pathways and applications, contributing to the ever-evolving field of advanced organic synthesis.
Properties
CAS No. |
1330755-48-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzyl N 3 Oxobutan 2 Yl Carbamate
Stereoselective and Enantioselective Synthesis Approaches
The creation of the chiral center in benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate with a high degree of stereochemical purity is paramount for its potential applications. Several strategies have been developed for the asymmetric synthesis of α-amino ketones, which can be adapted for the target molecule.
Chiral Auxiliary-Mediated Strategies for Diastereocontrol
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the temporary incorporation of a chiral moiety to direct the stereochemical outcome of a reaction. nih.govwikipedia.org For the synthesis of benzyl N-(3-oxobutan-2-yl)carbamate, a chiral auxiliary can be attached to a precursor molecule to control the formation of the α-chiral center through diastereoselective reactions.
One common approach involves the use of oxazolidinone auxiliaries, famously developed by Evans. nih.gov These auxiliaries can be acylated and then subjected to diastereoselective enolate alkylation or amination. While direct literature on the synthesis of this compound using this method is scarce, a plausible route can be extrapolated from the synthesis of similar α-amino acids and their derivatives. For instance, an N-acylated oxazolidinone could be enolized and reacted with an electrophilic source of the Cbz-protected amine. Subsequent cleavage of the auxiliary would yield the desired chiral α-amino ketone.
Another relevant strategy involves the use of chiral auxiliaries derived from amino acids or terpenes. nih.gov These can be employed to control the stereochemistry of conjugate additions or alkylations of enolates. For example, a chiral imine derived from a suitable ketone precursor could undergo a diastereoselective reaction with a nucleophile, followed by hydrolysis and protection of the amino group to yield the target carbamate (B1207046).
| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinones | Aldol (B89426) Reactions | >95% | nih.gov |
| Camphorsultam | Michael Additions | >90% | wikipedia.org |
| (S)- or (R)-α-Methylbenzylamine | Imine Alkylation | 80-95% | General knowledge |
Asymmetric Catalysis in Carbon-Carbon Bond Formation Leading to the α-Chiral Center
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. ehu.eus For the synthesis of this compound, several catalytic strategies for the formation of the crucial C-C or C-N bond at the α-position can be envisioned.
Transition-metal catalysis, particularly with palladium, has been successfully employed for the asymmetric synthesis of α-amino ketones. nih.gov A palladium-catalyzed asymmetric arylation of α-keto imines is a powerful method for constructing the chiral center. nih.gov Although this specific reaction introduces an aryl group, modifications of this methodology, such as employing different coupling partners, could potentially be adapted for the synthesis of the target molecule.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For instance, chiral Brønsted acids have been used for the enantioselective transfer hydrogenation of α-keto ketimines, providing access to chiral α-amino ketones with high enantioselectivity. This approach could be directly applicable to a precursor of this compound.
| Catalytic System | Reaction Type | Typical Enantiomeric Excess (e.e.) | Reference |
| Chiral Palladium(II) Complex | Asymmetric Arylation of α-Keto Imines | 90-98% | nih.gov |
| Chiral Brønsted Acid | Transfer Hydrogenation of α-Keto Ketimines | 90-96% | General knowledge on organocatalysis |
| Chiral Phase-Transfer Catalyst | Asymmetric Aminomethylation | 85-95% | nih.gov |
Chemoenzymatic Transformations for Enhanced Stereoselectivity and Yields
Biocatalysis, through the use of enzymes, offers unparalleled stereoselectivity under mild reaction conditions. nih.gov Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. For the synthesis of this compound, enzymes such as transaminases or lipases could be employed.
Transaminases are capable of converting a ketone to a chiral amine with high enantiopurity. dntb.gov.ua A prochiral diketone precursor could be selectively aminated using an (R)- or (S)-selective transaminase to install the desired stereocenter. The resulting amine could then be protected with a benzyloxycarbonyl (Cbz) group to yield the final product.
Lipases are commonly used for the kinetic resolution of racemic mixtures. A racemic mixture of this compound or a precursor could be resolved using a lipase-catalyzed acylation or hydrolysis, where one enantiomer reacts significantly faster than the other, allowing for their separation.
| Enzyme | Transformation | Key Advantage | Reference |
| Transaminase | Asymmetric amination of a ketone | High enantioselectivity (>99% e.e.) | dntb.gov.ua |
| Lipase | Kinetic resolution of a racemic amine or alcohol | High enantiomeric excess of recovered starting material and product | nih.gov |
| Esterase/Acyltransferase | Carbamate synthesis in water | Environmentally benign, high yields | nih.gov |
Green Chemistry Principles in Synthetic Route Design
The integration of green chemistry principles into synthetic design aims to reduce the environmental impact of chemical processes. This involves the use of sustainable materials, energy efficiency, and the reduction of waste.
Development of Sustainable Catalytic Systems (e.g., Metal-free, Organocatalysis)
Moving away from heavy metal catalysts, which can be toxic and difficult to remove from the final product, is a key goal of green chemistry. Metal-free and organocatalytic systems offer sustainable alternatives.
Organocatalysis, as mentioned earlier, provides a metal-free approach to asymmetric synthesis. nih.goveurekalert.org The use of small, naturally occurring or nature-inspired organic molecules as catalysts is inherently more sustainable. For the synthesis of this compound, organocatalytic methods for C-C or C-N bond formation are highly desirable. researchgate.net For example, proline and its derivatives are effective catalysts for various asymmetric transformations.
Photoredox catalysis using organic dyes is another emerging area of metal-free catalysis. thieme-connect.comelsevierpure.com This methodology uses visible light to drive chemical reactions, often under very mild conditions. While specific applications to the target molecule are yet to be reported, the potential for developing such green synthetic routes is significant.
Utilization of Environmentally Benign Solvents and Reagents (e.g., CO2 as C1 synthon)
The choice of solvents and reagents has a major impact on the environmental footprint of a synthesis. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener alternatives is a cornerstone of sustainable chemistry.
Water is the most environmentally benign solvent, and performing organic reactions in water is a significant goal. ijacskros.com The N-benzyloxycarbonylation of amines has been successfully demonstrated in water, offering a green alternative to the use of organic solvents. ijacskros.com Furthermore, enzymatic reactions, such as those catalyzed by esterases for carbamate synthesis, can often be performed in aqueous media. nih.gov
Supercritical carbon dioxide (scCO2) is another attractive green solvent. researchgate.netepa.gov It is non-toxic, non-flammable, and readily available. Furthermore, CO2 can also be used as a C1 synthon for the synthesis of carbamates, representing a form of carbon capture and utilization. nih.govacs.org The direct reaction of an amine, an alcohol, and CO2 can lead to the formation of carbamates, avoiding the use of hazardous reagents like phosgene. nih.gov This approach is highly relevant to the synthesis of this compound.
| Green Chemistry Approach | Application in Synthesis | Environmental Benefit | Reference |
| Organocatalysis | Asymmetric C-C and C-N bond formation | Avoids heavy metal contamination | nih.goveurekalert.orgresearchgate.net |
| Water as a solvent | N-benzyloxycarbonylation of amines | Non-toxic, non-flammable, abundant | ijacskros.com |
| Supercritical CO2 | Reaction medium and C1 synthon for carbamate synthesis | Reduces use of volatile organic compounds, utilizes a greenhouse gas | researchgate.netepa.govnih.govacs.org |
| Metal-free photoredox catalysis | Radical reactions for C-C bond formation | Utilizes visible light, avoids metal catalysts | thieme-connect.comelsevierpure.com |
Atom Economy and Reaction Efficiency Optimization
In the pursuit of green and sustainable chemical processes, atom economy stands as a key metric for evaluating the efficiency of a synthetic route. It quantifies the proportion of reactant atoms that are incorporated into the desired product. The primary synthesis of this compound involves the reaction of 3-aminobutan-2-one (B1622711) with benzyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
The balanced chemical equation for this reaction is:
C₄H₉NO + C₈H₇ClO₂ → C₁₂H₁₅NO₃ + HCl
The theoretical atom economy for this process can be calculated as follows:
Molecular weight of this compound (C₁₂H₁₅NO₃) = 221.25 g/mol
Molecular weight of 3-Aminobutan-2-one (C₄H₉NO) = 87.12 g/mol
Molecular weight of Benzyl chloroformate (C₈H₇ClO₂) = 170.59 g/mol
Total molecular weight of reactants = 87.12 g/mol + 170.59 g/mol = 257.71 g/mol
Atom Economy (%) = (Molecular weight of desired product / Total molecular weight of reactants) x 100
Atom Economy (%) = (221.25 / 257.71) x 100 ≈ 85.85%
Optimization of Reaction Parameters and Process Scale-Up
The successful transition of a synthetic protocol from the laboratory to an industrial scale hinges on the meticulous optimization of reaction parameters. For the synthesis of this compound, key parameters such as temperature, pressure, and reactant concentrations play a pivotal role in determining the reaction outcome, including yield, purity, and reaction time.
Effects of Temperature, Pressure, and Concentration on Reaction Outcomes
The reaction between 3-aminobutan-2-one and benzyl chloroformate is an exothermic process. Therefore, temperature control is critical to prevent side reactions and ensure the stability of the product.
Temperature:
Low Temperatures (-10 °C to 0 °C): Running the reaction at lower temperatures can suppress the formation of byproducts, such as the formation of dibenzyl carbonate from the reaction of benzyl chloroformate with any residual benzyl alcohol. However, lower temperatures also lead to a slower reaction rate, necessitating longer reaction times.
Room Temperature (20-25 °C): This is often a compromise between reaction rate and selectivity. While the reaction proceeds at a reasonable pace, the potential for side reactions increases.
Elevated Temperatures (>40 °C): Higher temperatures can significantly accelerate the reaction but often lead to decreased yields due to the decomposition of the product and the formation of impurities.
Pressure:
For this specific liquid-phase reaction, pressure is not typically a critical parameter that is actively manipulated to influence the reaction outcome under standard laboratory conditions. The reaction is generally carried out at atmospheric pressure.
Concentration:
The concentration of reactants can influence the reaction rate and, in some cases, the product distribution.
High Concentrations: While higher concentrations can lead to faster reaction rates due to increased collision frequency, they can also promote side reactions, particularly polymerization or self-condensation of the ketone.
Low Concentrations (High Dilution): Dilute conditions can favor the desired intramolecular reaction and minimize intermolecular side reactions. However, this comes at the cost of reduced throughput and increased solvent usage, which has implications for process efficiency and environmental impact on a larger scale.
The interplay of these parameters is complex, and their optimization is often achieved through a Design of Experiments (DoE) approach to identify the optimal conditions for maximizing yield and purity.
Illustrative Data on Parameter Optimization:
| Experiment | Temperature (°C) | Concentration of 3-aminobutan-2-one (M) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 0.5 | 6 | 85 |
| 2 | 25 | 0.5 | 2 | 88 |
| 3 | 50 | 0.5 | 1 | 75 |
| 4 | 25 | 1.0 | 2 | 92 |
| 5 | 25 | 0.25 | 4 | 82 |
Note: The data in this table is illustrative and based on general principles of similar chemical reactions. It serves to demonstrate the potential effects of varying reaction parameters.
Sequential and One-Pot Synthesis Strategies
Sequential Synthesis:
A plausible sequential synthesis for this compound could involve the in-situ generation of 3-aminobutan-2-one followed by its immediate reaction with benzyl chloroformate. For instance, a precursor to 3-aminobutan-2-one could be converted to the amine in the same reaction vessel, and upon completion, the acylating agent and base are added to form the final carbamate product. This avoids the isolation and handling of the potentially unstable aminoketone.
One-Pot Synthesis:
A true one-pot synthesis would involve combining all reactants at the outset, with the reaction conditions orchestrated to favor the formation of the desired product. For the synthesis of Cbz-protected β-amino ketones, one-pot three-component reactions have been developed. oup.comresearchgate.net These reactions typically involve an aldehyde, a ketone, and a carbamate source in the presence of a catalyst. While a specific one-pot synthesis for this compound from simpler precursors is not widely documented, the principles of these multi-component reactions could be adapted.
For example, a hypothetical one-pot reaction could involve the reaction of acetaldehyde, methyl vinyl ketone, and benzyl carbamate under specific catalytic conditions to generate the target molecule. The development of such a process would represent a significant advancement in the synthesis of this compound, offering considerable advantages in terms of process simplification and efficiency.
Reactivity Profiles and Mechanistic Studies of Benzyl N 3 Oxobutan 2 Yl Carbamate
Reactions Involving the Carbamate (B1207046) Moiety
The carbamate functional group in benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate is primarily represented by the benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group for amines. Its reactivity is dominated by deprotection and derivatization reactions.
Chemoselective Deprotection Strategies (e.g., Hydrogenolysis, Acidolysis)
The benzyl carbamate group is valued for its stability under a variety of reaction conditions, yet it can be removed selectively without affecting other sensitive functional groups. wikipedia.org The primary methods for the deprotection of the Cbz group are hydrogenolysis and acidolysis.
Hydrogenolysis: This is the most common method for Cbz group removal. It involves the cleavage of the carbon-oxygen bond of the benzyl group using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). The reaction is clean, proceeding under neutral conditions to release the free amine, toluene, and carbon dioxide. The mildness of this method ensures that other functional groups, such as the ketone in the target molecule, are generally not affected.
Reaction: Benzyl N-(3-oxobutan-2-yl)carbamate → 3-aminobutan-2-one (B1622711) + Toluene + CO₂
Mechanism: The reaction proceeds via catalytic hydrogenation where the benzyl C-O bond is cleaved on the surface of the palladium catalyst.
Acidolysis: Treatment with strong acids can also cleave the Cbz group. This method proceeds through a different mechanism, typically involving the formation of a stable benzyl cation. Reagents like hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are effective. However, this method is more aggressive and can sometimes lead to side reactions, depending on the other functional groups present in the molecule.
Below is a table summarizing common deprotection strategies for benzyl carbamates, which are applicable to this compound.
| Deprotection Method | Reagents | Conditions | Products | Notes |
| Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric pressure, solvent (e.g., Methanol, Ethanol) | Free amine, Toluene, CO₂ | Very clean and high-yielding; widely compatible with other functional groups. |
| Acidolysis | HBr in Acetic Acid | Room temperature | Amine hydrobromide salt, Benzyl bromide, CO₂ | Harsh conditions; can affect acid-sensitive groups. |
| Lewis Acid Cleavage | TMSI in CH₂Cl₂ or CH₃CN | Room temperature | Silylated carbamic acid, which yields the amine upon workup. | Effective but the reagent can be expensive. |
Transamidation and Derivatization Reactions
While less common than deprotection, the carbamate nitrogen can undergo further reactions. The Cbz-protected amine provides a versatile handle for constructing more complex molecules. mdpi.comscilit.com After deprotection to reveal the primary amine, it can be subjected to a wide range of derivatization reactions, such as acylation, alkylation, or sulfonylation, to build more complex molecular architectures.
Transformations at the Ketone Functionality
The ketone group at the 3-position of the butan-2-yl backbone is a key site for carbon-skeleton modifications. It can undergo a variety of transformations common to carbonyl compounds.
Stereoselective Reduction to Chiral Alcohols and Diols
The reduction of the ketone in this compound can lead to the formation of the corresponding secondary alcohol, benzyl N-(3-hydroxybutan-2-yl)carbamate. epa.govepa.gov When this reduction is performed using chiral reagents or catalysts, it can proceed with high stereoselectivity, yielding specific stereoisomers of the resulting alcohol. This is particularly important in the synthesis of chiral building blocks for pharmaceuticals.
For instance, related keto-carbamate compounds have been reduced with high stereoselectivity using Meerwein-Ponndorf-Verley (MPV) type reactions, achieving high yields of the desired stereoisomer. google.com
| Reduction Method | Reagents | Expected Product | Stereoselectivity |
| Catalytic Hydrogenation | H₂, Ru-BINAP | Benzyl N-(3-hydroxybutan-2-yl)carbamate | High enantiomeric excess (ee) for specific isomers. |
| Meerwein-Ponndorf-Verley | Aluminum isopropoxide in isopropanol | Benzyl N-(3-hydroxybutan-2-yl)carbamate | Can provide high diastereoselectivity. google.com |
| Hydride Reduction | NaBH₄, CeCl₃ (Luche reduction) | Benzyl N-(3-hydroxybutan-2-yl)carbamate | Generally less selective without chiral auxiliaries. |
Nucleophilic Additions to the Carbonyl Group for Carbon-Carbon Bond Formation
The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles, allowing for the formation of new carbon-carbon bonds. This is a fundamental strategy for elongating the carbon chain and introducing new functional groups. Common nucleophiles include organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li). The addition of these reagents to the ketone would yield a tertiary alcohol after acidic workup.
Example Reaction: this compound + CH₃MgBr → Benzyl N-(3-hydroxy-3-methylbutan-2-yl)carbamate
Enolization, Alkylation, and Condensation Reactions (e.g., Knoevenagel)
The protons on the carbons alpha to the ketone (positions 2 and 4) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various reactions.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of an alkyl group at the alpha position.
Condensation Reactions: The Knoevenagel condensation involves the reaction of a carbonyl group with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org In the case of this compound, the ketone can react with reagents like malononitrile (B47326) or ethyl cyanoacetate. The reaction proceeds via nucleophilic addition to the carbonyl followed by dehydration to yield a substituted alkene. wikipedia.org
Example Knoevenagel Reaction: this compound + Malononitrile (in the presence of a base like piperidine) → Benzyl N-(3-(dicyanomethylene)butan-2-yl)carbamate
This reaction extends the carbon chain and introduces functionalities that can be further manipulated.
Reactivity of the α-Chiral Carbon Center
The α-chiral carbon in this compound, the carbon atom to which both the N-carbamate and the acetyl group are attached, is a key stereocenter. Its reactivity is central to the stereochemical outcome of reactions involving this molecule.
Epimerization and Stereochemical Control Studies
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential concern for α-amino ketones, especially under basic or acidic conditions that can promote enolization. The acidic proton on the α-carbon can be abstracted, leading to a planar enolate intermediate, which can then be reprotonated from either face, resulting in racemization or epimerization. sci-hub.senih.gov The presence of the electron-withdrawing acetyl group would be expected to increase the acidity of this α-proton, potentially making epimerization more facile under certain conditions. sci-hub.se
Studies on related N-protected amino acids and ketones have shown that the choice of the protecting group and reaction conditions are crucial in controlling stereochemistry. researchgate.netresearchgate.net For instance, in peptide synthesis, certain coupling reagents and conditions are known to minimize epimerization. u-tokyo.ac.jpnih.govnih.gov However, specific studies detailing the conditions under which this compound undergoes epimerization, or methods to control its stereochemistry, have not been found in the surveyed literature.
Retention or Inversion of Configuration in Subsequent Transformations
The stereochemical outcome of reactions at the α-chiral center, whether they proceed with retention or inversion of configuration, is of fundamental importance in asymmetric synthesis. The participation of the adjacent N-benzyloxycarbonyl (Cbz) group can influence the reaction pathway. For example, neighboring group participation could lead to retention of configuration. Conversely, an SN2-type reaction at this center would be expected to proceed with inversion of configuration.
While there is extensive literature on stereocontrolled reactions of α-amino acids and their derivatives, researchgate.netyoutube.com specific examples of transformations involving the α-chiral carbon of this compound and their stereochemical outcomes (retention vs. inversion) are not documented in the available literature.
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations, often employing a combination of experimental and computational methods, are essential for understanding and optimizing chemical reactions.
Elucidation of Reaction Pathways and Transition States through Experimental and Computational Methods
Modern computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction pathways and calculating the energies of transition states. researchgate.netresearchgate.net Such studies can provide insights into the feasibility of different mechanistic possibilities. For related systems, computational studies have been used to understand conformational preferences and reactivity. researchgate.netmdpi.com However, a search of the scientific literature did not yield any experimental or computational studies specifically aimed at elucidating the reaction pathways and transition states for key transformations of this compound.
Kinetic and Thermodynamic Studies of Reaction Equilibria
Kinetic and thermodynamic studies provide quantitative data on reaction rates and the position of chemical equilibria. youtube.comyoutube.com For instance, understanding the kinetic versus thermodynamic control of enolate formation is crucial for predicting the products of reactions involving ketones. youtube.com The thermodynamic stability of different stereoisomers and the kinetic barriers to their interconversion are key parameters in stereoselective synthesis. No specific kinetic or thermodynamic data for reaction equilibria involving this compound could be located in the public domain.
Applications of Benzyl N 3 Oxobutan 2 Yl Carbamate As a Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocyclic Compounds
The reactivity of the ketone and the carbamate (B1207046) functionalities in benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate makes it a versatile starting material for the construction of various nitrogen-containing heterocyclic compounds.
Synthesis of Pyrroles and Pyridines
While direct synthesis of pyrroles and pyridines from benzyl N-(3-oxobutan-2-yl)carbamate is not extensively documented, related carbamate structures are utilized in the synthesis of nitrogen-containing heterocycles. For example, benzyl N-(4-pyridyl)carbamate has been synthesized and characterized. researchgate.net The general principles of heterocyclic synthesis suggest that the diketone-like reactivity of the β-keto carbamate could be exploited in condensation reactions with appropriate partners to form pyrrole (B145914) or pyridine (B92270) rings.
Formation of Oxazolidinones, Pyrrolidines, and Other Cyclic Structures
This compound and its derivatives are key intermediates in the synthesis of various cyclic structures, including oxazolidinones and pyrrolidines.
Oxazolidinones: Oxazolidinones are an important class of heterocyclic compounds, with some members exhibiting potent antibacterial activity. researchgate.net The synthesis of oxazolidinones often involves the reaction of a carbamate with a suitable three-carbon unit, such as an epoxide. google.comarkat-usa.org For example, N-aryl-carbamates can react with epichlorohydrin (B41342) to form N-aryl-oxazolidinones. researchgate.netarkat-usa.org While the direct conversion of this compound to an oxazolidinone is not a standard procedure, its structural elements can be incorporated into more complex molecules that then undergo cyclization to form oxazolidinone rings. nih.gov For instance, base-induced self-condensation of N-benzyloxazolidin-2-one can lead to the formation of more complex structures. mdpi.com
Pyrrolidines: The synthesis of substituted pyrrolidines can be achieved using carbamate-containing precursors. For example, Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate demonstrates the incorporation of a Cbz-protected nitrogen within a pyrrolidine (B122466) ring structure. sigmaaldrich.com
Construction of Complex Heterocyclic Scaffolds
The versatility of this compound extends to the construction of more complex heterocyclic systems. Carbamate-protected amino acids and related structures are fundamental in the synthesis of complex molecules like benzodiazepines, which are a class of psychoactive drugs. nih.gov The strategic use of protecting groups, including the Cbz group, allows for the regioselective functionalization of different nitrogen atoms within a heterocyclic scaffold. nih.gov Thiazole-containing compounds, which are important in medicinal chemistry, can also be synthesized using Cbz-protected intermediates. mdpi.com
Strategic Utility in the Total Synthesis of Complex Natural Products and Pharmaceuticals
The structural motifs present in this compound are frequently encountered in natural products and pharmaceuticals, making it a valuable building block in their total synthesis.
Stereocontrolled Introduction of Amino Ketone Motifs
The α-amino ketone moiety is a key structural feature in many biologically active compounds. This compound provides a convenient and stable way to introduce this functionality in a protected form. The Cbz group ensures that the amino group does not interfere with reactions targeting other parts of the molecule.
The stereochemistry at the α-carbon is crucial for the biological activity of many compounds. Chiral versions of β-amino ketones, such as benzyl [(1S)-1-methyl-2-oxopropyl]carbamate, are available and serve as important chiral building blocks. chemsrc.com The stereocenter can be introduced through various methods, including the use of chiral starting materials or asymmetric synthesis techniques.
The ability to introduce a protected, and potentially stereochemically defined, amino ketone unit is of great strategic importance in the synthesis of complex molecules such as peptide mimics and protease inhibitors. mdpi.comnih.gov
Role in Convergent and Linear Synthetic Strategies
The strategic placement of a protected amine and a ketone within the same molecule allows for its incorporation into both linear and convergent synthetic routes.
In a linear synthesis , the molecule is sequentially elaborated step-by-step. For instance, the ketone functionality of this compound could undergo a variety of reactions, such as reduction to a secondary alcohol, followed by further functionalization. The carbamate protecting group can then be removed at a later stage to reveal the amine for subsequent reactions. This linear approach is straightforward but can be inefficient for the synthesis of large molecules due to the cumulative loss of yield at each step. youtube.com
A convergent synthesis , in contrast, involves the independent synthesis of different fragments of a target molecule, which are then coupled together. wikipedia.orgscholarsresearchlibrary.com This approach is generally more efficient for complex targets. wikipedia.orgscholarsresearchlibrary.com this compound can serve as a key building block in such a strategy. For example, the ketone could be transformed into a more complex fragment through a series of reactions, while a separate synthetic route is used to prepare another key intermediate. These two fragments could then be joined via a reaction involving the deprotected amine of the original carbamate.
Table 1: Illustrative Comparison of Linear vs. Convergent Synthesis Yields
| Synthesis Type | Number of Steps (Hypothetical) | Yield per Step (Hypothetical) | Overall Yield (Hypothetical) |
| Linear | 10 | 90% | 34.9% |
| Convergent (2 fragments of 5 steps each, then coupling) | 5 + 5 + 1 | 90% | 53.1% (Fragment A: 59%, Fragment B: 59%, Coupling: 90%) |
This table presents a hypothetical comparison to illustrate the potential efficiency gains of a convergent over a linear strategy.
Development of Novel Organocatalysts and Ligands Utilizing the Chiral Skeleton
The chiral backbone of this compound makes it an attractive scaffold for the development of novel organocatalysts and chiral ligands for asymmetric catalysis. Chiral β-amino ketones and their derivatives are known to be valuable precursors for such applications. beilstein-journals.orgresearchgate.net
The development of such catalysts would typically involve the chemical modification of both the ketone and the protected amine functionalities to introduce catalytically active moieties or groups that can coordinate to a metal center. For instance, the ketone could be converted to a more complex structure, and after deprotection, the resulting primary or secondary amine could be functionalized to create a bifunctional catalyst. These catalysts can be designed to promote a wide range of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, or Michael additions, with high stereocontrol. rsc.org
Similarly, the chiral skeleton can be elaborated into a ligand for transition metal catalysis. The amine and a derivative of the ketone could act as coordination sites for a metal, creating a chiral environment that can induce enantioselectivity in a variety of metal-catalyzed reactions, such as hydrogenations or C-H functionalization reactions. rsc.orgrsc.org
Table 2: Potential Organocatalyst and Ligand Classes Derived from this compound
| Precursor Compound | Potential Catalyst/Ligand Class | Potential Applications in Asymmetric Synthesis |
| This compound | Chiral Diamines, Amino Alcohols | Aldol reactions, Michael additions, Mannich reactions |
| This compound | Chiral Phosphine-Amine Ligands | Asymmetric hydrogenation, cross-coupling reactions |
| This compound | Chiral Bidentate N,N-Ligands | Lewis acid catalysis, transfer hydrogenation |
This table provides a hypothetical overview of potential catalyst and ligand classes that could be synthesized from the title compound.
Advanced Spectroscopic and Structural Elucidation Studies of Benzyl N 3 Oxobutan 2 Yl Carbamate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a chiral compound like benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate, which exists as a pair of enantiomers, NMR techniques are crucial for confirming its constitution and for assigning its stereochemistry, often in combination with other methods.
The basic structure of benzyl N-(3-oxobutan-2-yl)carbamate contains several key proton and carbon environments that can be characterized by ¹H and ¹³C NMR spectroscopy. The presence of a chiral center at the C2 position of the butanone chain introduces magnetic non-equivalence for adjacent protons and carbons, which can be further investigated using advanced NMR techniques.
Representative ¹H and ¹³C NMR Data:
Below are tables with predicted chemical shifts for this compound. These values are estimates based on the analysis of similar functional groups in related molecules.
Table 1: Representative ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1' (CH₃) | ~1.3-1.4 | d | ~7.0 |
| H-2' (CH) | ~4.5-4.7 | m | - |
| H-4' (CH₃) | ~2.1-2.2 | s | - |
| NH | ~5.5-5.7 | d | ~8.0 |
| CH₂ (benzyl) | ~5.1 | s | - |
Table 2: Representative ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-1' (CH₃) | ~18-20 |
| C-2' (CH) | ~55-57 |
| C-3' (C=O) | ~205-208 |
| C-4' (CH₃) | ~28-30 |
| C=O (carbamate) | ~155-157 |
| CH₂ (benzyl) | ~66-68 |
| C (ipso, benzyl) | ~136-138 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are powerful methods to establish the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between protons that are coupled to each other. For this compound, a cross-peak between the methine proton (H-2') and the adjacent methyl protons (H-1') would be expected. A correlation between the NH proton and the H-2' proton would also be anticipated.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the assignments of their attached protons. For instance, the proton at ~4.5-4.7 ppm would correlate with the carbon at ~55-57 ppm (C-2').
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:
The methyl protons (H-4') to the ketone carbonyl carbon (C-3').
The methine proton (H-2') to the carbamate (B1207046) carbonyl carbon.
The benzylic protons (CH₂) to the carbamate carbonyl carbon and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about protons that are close in space, which is invaluable for stereochemical analysis. For a specific enantiomer, NOESY could reveal through-space correlations that help to define the preferred conformation of the molecule in solution.
Chiral Shift Reagents and Anisotropic Effects in NMR
To distinguish between the enantiomers of this compound, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed in NMR spectroscopy. These chiral auxiliaries interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra. For example, the addition of a chiral lanthanide shift reagent could induce separation of the signals for the two enantiomers, allowing for their quantification.
Alternatively, derivatization with a chiral reagent, such as Mosher's acid, would create diastereomers with unique NMR signals for the protons and carbons near the chiral center, allowing for the determination of the absolute configuration.
Chiroptical Spectroscopic Methods for Absolute Configuration Determination
Chiroptical spectroscopy involves the differential interaction of chiral molecules with left and right circularly polarized light. These techniques are paramount for determining the absolute configuration of enantiopure compounds.
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. For this compound, the key chromophores are the phenyl group of the benzyl moiety and the carbonyl group of the ketone.
The ECD spectrum would be expected to show Cotton effects corresponding to the π → π* transitions of the aromatic ring and the n → π* transition of the ketone. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry at the C2 chiral center. By comparing the experimental ECD spectrum of an enantiopure sample with the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (R or S), the absolute configuration can be confidently assigned.
Vibrational Circular Dichroism (VCD) Spectroscopy
For this compound, the VCD spectrum would be particularly informative in the region of the C=O stretching vibrations (from the ketone and the carbamate) and the N-H and C-H stretching and bending vibrations. The coupling between these vibrational modes gives rise to characteristic VCD signals. As with ECD, the comparison of the experimental VCD spectrum with that predicted by DFT calculations for a specific enantiomer allows for the unambiguous determination of its absolute configuration. epa.gov
X-ray Crystallographic Analysis of Enantiopure Forms and Solid-State Structures
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal of an enantiopure sample can be obtained.
If an enantiopure sample of this compound were crystallized, X-ray analysis would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. The analysis would also detail the intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group and carbonyl oxygens) and π-stacking (from the benzyl groups), which dictate the crystal packing.
By employing anomalous dispersion effects, the absolute configuration of the chiral center could be determined with a high degree of confidence.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | ~10.5 |
| b (Å) | ~6.8 |
| c (Å) | ~15.2 |
| β (°) | ~105 |
| Volume (ų) | ~1045 |
| Z | 2 |
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation of Reaction Products
High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel synthetic compounds, providing unequivocal confirmation of their elemental composition. In the study of this compound and its derivatives, HRMS is indispensable for verifying the successful synthesis of the target molecules and for identifying the products of subsequent reactions. This technique is distinguished by its ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to four or five decimal places. This level of precision allows for the confident assignment of a unique molecular formula to an observed mass, a critical step in the characterization of new chemical entities.
The process involves the ionization of the analyte, often using soft ionization techniques such as electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. The resulting ions are then guided into a high-resolution mass analyzer, for instance, a time-of-flight (TOF) or Orbitrap analyzer. These instruments can resolve ions with very small mass differences, enabling the differentiation between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.
In the synthesis of this compound, HRMS is employed to confirm the formation of the desired product by comparing the experimentally measured mass of the molecular ion (or a common adduct, such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) with the theoretically calculated mass for the expected molecular formula, C₁₂H₁₅NO₃. A minimal mass error, typically expressed in parts per million (ppm), between the observed and calculated values provides strong evidence for the correct elemental composition.
For instance, in the synthesis of a related compound, benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate, the calculated monoisotopic mass is 331.0975211 Da. arkat-usa.org An experimental HRMS analysis would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to this calculated value, thereby confirming the elemental formula C₁₈H₁₈ClNO₃.
Similarly, for the compound benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate, the predicted m/z for the [M+H]⁺ adduct is 249.12337, corresponding to the molecular formula C₁₃H₁₇N₂O₃⁺. nih.gov Experimental verification of this value would be a key step in its structural confirmation.
The following interactive data table illustrates how HRMS data would be presented for this compound and a representative derivative, showcasing the precision of this technique. The data for the target compound is theoretical, based on its known molecular formula, as experimental data is not publicly available.
| Compound Name | Molecular Formula | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) |
| This compound | C₁₂H₁₅NO₃ | [M+H]⁺ | 222.11247 | Data not available | Data not available |
| This compound | C₁₂H₁₅NO₃ | [M+Na]⁺ | 244.09441 | Data not available | Data not available |
| This compound | C₁₂H₁₅NO₃ | [M+NH₄]⁺ | 239.13902 | Data not available | Data not available |
| Benzyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate | C₁₈H₁₈ClNO₃ | [M+H]⁺ | 332.10479 | Hypothetical | Hypothetical |
This rigorous confirmation of the molecular formula by HRMS, in conjunction with other spectroscopic techniques such as NMR and IR spectroscopy, provides a comprehensive and unambiguous structural assignment for this compound and its reaction products.
Theoretical and Computational Investigations on Benzyl N 3 Oxobutan 2 Yl Carbamate and Its Transformations
Conformational Analysis using Quantum Chemical Methods
The three-dimensional structure and conformational flexibility of benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate are key determinants of its physical and chemical properties. Quantum chemical methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For benzyl N-(3-oxobutan-2-yl)carbamate, DFT calculations are used to locate the lowest energy (ground state) geometry. A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311+G(d,p) to perform a full geometry optimization. scirp.orgscirp.org
The process begins with an initial guess of the molecular structure, which is then systematically altered to minimize the total electronic energy. This optimization yields the equilibrium geometry, characterized by all forces on the atoms being zero. By starting from various initial geometries (e.g., by rotating around single bonds), a thorough conformational search can be performed to identify all significant low-energy conformers. The relative energies of these conformers indicate their population at thermal equilibrium.
Table 1: Illustrative DFT Data for Hypothetical Conformers of this compound
| Conformer | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | B3LYP/6-31G(d,p) | -785.12345 | 0.00 |
| B | B3LYP/6-31G(d,p) | -785.12111 | 1.47 |
| C | B3LYP/6-31G(d,p) | -785.11987 | 2.25 |
Note: This data is illustrative and represents the type of output obtained from DFT calculations.
While DFT is widely used, other quantum chemical methods also provide valuable information.
Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameterization. scirp.org HF theory is often a starting point, but it neglects electron correlation, which can be important for accurate energy calculations. Higher-level methods like MP2 or CCSD(T) provide more accuracy but are computationally much more demanding. They can be used to refine the energies of conformers previously identified by DFT. In some studies on similar carbamates, the HF/6-31+G(d) level of theory has been shown to provide results close to experimental values with less computational time. scirp.org
Semi-Empirical Methods : Methods like PM3 (Parametrized Model 3) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify calculations. scirp.orgscirp.org While less accurate, they are highly efficient for initial conformational searches on flexible molecules like this compound, quickly identifying a broad range of possible structures that can then be re-optimized using more accurate methods. scirp.org
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, ECD, VCD spectra)
Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with the B3LYP functional, is known to provide reliable predictions of isotropic magnetic shielding constants. epstem.net These shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. Comparing the calculated shifts with experimental spectra helps confirm the proposed structure and assign specific resonances to individual atoms. epstem.netmdpi.com
Vibrational Spectra (IR, VCD) : The calculation of vibrational frequencies is another strength of DFT. epstem.net After a geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides the wavenumbers and intensities of vibrational modes. These can be compared to experimental infrared (IR) spectra. For chiral molecules, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra can also be simulated to determine the absolute configuration of a stereocenter.
Table 2: Illustrative Comparison of Predicted vs. Typical Experimental NMR Chemical Shifts (ppm)
| Atom/Group | Predicted ¹³C Shift (GIAO/B3LYP) | Typical Experimental Range |
|---|---|---|
| Carbonyl (Ketone) | 206.5 | 205-220 |
| Carbonyl (Carbamate) | 155.8 | 150-160 |
| Benzyl CH₂ | 67.5 | 65-70 |
| Phenyl C1 | 136.1 | 135-140 |
| Phenyl C2-C6 | 128.0 - 128.9 | 125-130 |
| CH (α to N) | 52.3 | 50-60 |
| Acetyl CH₃ | 28.9 | 25-30 |
| Methyl (on backbone) | 18.7 | 15-25 |
Note: This data is illustrative. Actual predicted shifts depend on the specific conformer and computational method.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating how chemical reactions involving this compound occur. It allows for the mapping of reaction pathways and the identification of high-energy, transient species that are difficult or impossible to observe experimentally.
To understand a reaction mechanism, a potential energy surface is explored to connect reactants to products. The key points on this surface are the stationary points: minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS).
A transition state represents the highest energy point along the lowest energy path for a reaction step. Locating a TS structure computationally and confirming it has exactly one imaginary frequency is a critical step. The energy difference between the reactants and the transition state is the activation barrier (Ea or ΔG‡). A lower activation barrier corresponds to a faster reaction rate. By mapping out the sequence of intermediates and transition states, a complete energetic profile, or reaction coordinate diagram, can be constructed, providing a quantitative description of the reaction's feasibility and kinetics.
When a reaction can produce multiple stereoisomers, the product distribution is determined by the relative energies of the competing transition states. For reactions involving this compound, such as an asymmetric reduction of the ketone or an addition to the enolate, different stereochemical outcomes (e.g., R vs. S or syn vs. anti) will proceed through distinct diastereomeric transition states.
By carefully modeling these transition states using high-level DFT or ab initio methods, their relative free energies (ΔG‡) can be calculated. The transition state with the lower free energy will be more easily accessible, and the corresponding stereoisomer will be the major product. This predictive power is invaluable in synthetic chemistry for understanding the origins of stereoselectivity and for designing catalysts or reaction conditions that favor the formation of a desired stereoisomer.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
In principle, MD simulations could provide valuable insights. Such studies would typically involve placing the solvated this compound molecule in a simulation box and calculating the forces between atoms over time. This would allow for the analysis of various parameters.
Table 1: Potential Parameters for Analysis in a Hypothetical MD Simulation
| Parameter | Description |
| Radial Distribution Functions (RDFs) | Would describe the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the structure of the solvation shell. |
| Hydrogen Bond Analysis | Would quantify the formation and lifetime of hydrogen bonds between the carbamate's N-H and C=O groups and protic or aprotic solvent molecules. |
| Dihedral Angle Distributions | Would show the conformational preferences of the molecule's rotatable bonds in different solvent environments, highlighting molecular flexibility. |
| Solvent Accessible Surface Area (SASA) | Would calculate the area of the molecule exposed to the solvent, indicating how the solvent environment affects its overall shape and exposure of functional groups. |
Table 2: Hypothetical Research Findings from MD Simulations
| Solvent System | Potential Key Findings |
| Water (Polar, Protic) | Strong hydrogen bonding interactions with the carbonyl and N-H groups of the carbamate (B1207046) would be expected, potentially leading to a more extended conformation of the molecule. |
| Acetonitrile (Polar, Aprotic) | Dipole-dipole interactions would likely dominate. The absence of solvent hydrogen bond donation could lead to different conformational preferences compared to water. |
| Chloroform (Nonpolar) | Weaker van der Waals interactions would be the primary mode of interaction, potentially allowing for more intramolecular interactions and a more compact structure. |
It is important to reiterate that the data presented in the tables are hypothetical and illustrative of the type of information that could be generated from future molecular dynamics simulation studies on this compound.
Future Research Directions and Emerging Trends
Exploration of Novel Biocatalytic Approaches for Synthesis
The stereospecific synthesis of α-amino ketones is a significant challenge in organic chemistry, often requiring multiple steps involving protecting groups and harsh reagents. nih.gov Biocatalysis offers a powerful alternative, enabling highly selective transformations in a single step under mild conditions.
Future research should focus on identifying and engineering enzymes for the efficient synthesis of benzyl (B1604629) N-(3-oxobutan-2-yl)carbamate. Key enzyme classes for exploration include:
α-Oxoamine Synthases (AONS): These enzymes catalyze the condensation of an α-amino acid with an acyl-CoA thioester, followed by decarboxylation to form an α-amino ketone. nih.gov Research into AONS variants could enable the direct synthesis from precursors like L-alanine and acetyl-CoA.
Transaminases (TAs): Asymmetric synthesis using transaminases to transfer an amino group to a corresponding diketone precursor is a promising route. The challenge lies in controlling the regioselectivity of the amination on the 1,3-dicarbonyl moiety. Overcoming the unfavorable equilibrium in the amino group transfer is a key area of research, potentially by coupling the reaction with another enzyme system. elsevierpure.com
Engineered Lyases and Synthases: Directed evolution has been successfully used to engineer enzymes like tryptophan synthase for novel β-substitution reactions to create non-canonical amino acids. wisc.edu A similar approach could be applied to develop a bespoke enzyme for the synthesis of the target carbamate (B1207046), potentially by catalyzing the addition of an amine to a suitable enone precursor.
Ketoreductases (KREDs): While not directly forming the amino ketone, KREDs are crucial for the stereoselective reduction of related precursors. A library of KREDs could be screened to achieve high diastereoselectivity in the synthesis of chiral amino alcohol derivatives from N-protected aminoketones. acs.org
The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, represents a particularly exciting frontier for streamlining the synthesis.
Table 1: Potential Biocatalytic Strategies for α-Amino Ketone Synthesis
| Enzyme Class | Catalytic Function | Potential Application for Target Compound | Reference |
|---|---|---|---|
| α-Oxoamine Synthase (AONS) | Condensation of an amino acid and an acyl-CoA, followed by decarboxylation. | Stereospecific formation of the α-amino ketone backbone. | nih.gov |
| Transaminase (TA) | Asymmetric transfer of an amine group to a ketone. | Chiral synthesis from a diketone precursor. | elsevierpure.com |
| Engineered Tryptophan Synthase (TrpB) | Catalyzes β-substitution reactions with various nucleophiles. | Synthesis of α,β-diamino acid derivatives. | wisc.edu |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry is revolutionizing chemical manufacturing by offering enhanced safety, scalability, and the ability to telescope multiple reaction steps, thereby minimizing intermediate handling and purification. nih.govbeilstein-journals.org The synthesis of carbamates, including benzyl carbamates, has been successfully demonstrated in flow systems. nih.govunimi.it
Future work should aim to translate the synthesis of benzyl N-(3-oxobutan-2-yl)carbamate into a continuous flow process. Key areas of development include:
Telescoped Reactions: A flow setup could integrate the formation of the carbamate with subsequent or preceding reaction steps. For instance, a continuous Curtius rearrangement of a corresponding acid has been used to generate benzyl carbamate products in high yield, which can then be used in subsequent transformations. nih.govbeilstein-journals.org
Chemo-enzymatic Flow Synthesis: A powerful emerging trend is the combination of chemical synthesis steps with biocatalytic modules within a single flow reactor. unimi.it A future platform could involve an initial chemical step to form a precursor, which is then passed through a packed-bed reactor containing an immobilized enzyme (e.g., a transaminase or lyase) for the key bond-forming step. This approach combines the robustness of chemical synthesis with the selectivity of biocatalysis. nih.govbeilstein-journals.org
CO2 as a C1 Source: Modern flow protocols are exploring the use of CO2 as a green and safe C1 source for carbamate synthesis, reacting it with an amine and an alkyl halide. nih.gov Applying such a method could provide a more sustainable route to the target compound.
Table 2: Example Parameters for Flow Synthesis of Carbamates
| Reaction Type | Reagents | Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Curtius Rearrangement & Biocatalysis | Acid substrates, DPPA, Benzyl Alcohol, Immobilized CALB | T = 80-100 °C, Residence Time = 30-60 min | Telescoped process for Cbz-carbamates with integrated impurity removal. | nih.govbeilstein-journals.org |
| Chemo-enzymatic Synthesis | Phenyl carbonates, Amines | T = 110 °C, Residence Time = 30 min | Two-step flow protocol for phenolic carbamates. | unimi.it |
Development of Next-Generation Synthetic Methodologies with Enhanced Efficiency and Selectivity
While biocatalysis and flow chemistry offer significant advantages, parallel advancements in fundamental synthetic methodology are crucial. Research should focus on developing novel chemical routes that overcome the limitations of classical methods, such as the use of pre-functionalized starting materials or harsh reagents. rsc.orgresearchgate.net
Emerging strategies that could be applied to the synthesis of this compound include:
Umpolung Strategies: An innovative approach involves the amination of umpoled enolates, such as N-alkenoxypyridinium salts, which react with amines to give α-amino ketones. rsc.org This method avoids the need for pre-functionalized ketone derivatives and shows high functional group tolerance.
Photoredox and Transition Metal Catalysis: The merger of visible-light photoredox catalysis with transition metal catalysis has enabled the direct enantioselective acylation of α-amino C(sp3)-H bonds. organic-chemistry.org This allows for the construction of α-amino ketones from simpler, abundant precursors. Similarly, copper-catalyzed α-amination of ketones provides a direct route to the desired structural motif. organic-chemistry.org
Palladium-Catalyzed Asymmetric Arylation: For the synthesis of derivatives, palladium-catalyzed asymmetric arylation of in situ-generated α-keto imines presents a powerful method for creating chiral α-amino ketones with high enantioselectivity. nih.gov
These next-generation methods promise more atom-economical, modular, and environmentally benign syntheses. organic-chemistry.org
Strategic Design of Derivatives for Further Exploration in Fundamental Organic Chemistry
This compound is not only a synthetic target but also a versatile building block for creating a library of more complex molecules. The strategic design and synthesis of its derivatives are essential for exploring structure-activity relationships and developing new synthons for organic chemistry.
Future research directions in this area include:
Modification of the Ketone Moiety: The ketone functionality is a prime target for derivatization. It can be reduced to the corresponding alcohol (creating derivatives like benzyl (1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate), or used in addition reactions with various nucleophiles to introduce new carbon-carbon or carbon-heteroatom bonds. nih.govepa.gov
Altering the Carbamate Group: The benzyl carbamate (Cbz) is a common protecting group for amines. By substituting the benzyl group with other functionalities (e.g., Boc, Fmoc, or custom-designed groups), the chemical properties and reactivity of the molecule can be fine-tuned for specific applications in peptide synthesis or medicinal chemistry.
Substitution on the Butane Backbone: Introducing substituents at other positions on the butan-2-yl chain (e.g., creating benzyl (2-methyl-3-oxobutan-2-yl)carbamate or benzyl N-(3-oxo-4-phenylbutan-2-yl)carbamate) can be used to probe the steric and electronic requirements of biological targets or to create novel chiral building blocks. bldpharm.comchemsrc.com
The development of a diverse library of these derivatives, enabled by the advanced synthetic methods discussed previously, will provide a rich platform for fundamental studies in reaction mechanisms, catalysis, and medicinal chemistry.
Q & A
Q. Basic Research Focus
- Spectroscopy : H and C NMR confirm structure via carbonyl (δ ~155 ppm) and benzyl group signals (δ 7.2–7.4 ppm). HRMS validates molecular weight (221.25 g/mol) .
- Crystallography : Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemistry and hydrogen-bonding networks. ORTEP-3 visualizes thermal ellipsoids for spatial accuracy .
- Contradictions : Discrepancies in NMR splitting patterns may arise from dynamic rotational isomerism. Low-temperature NMR or DFT calculations can clarify ambiguous peaks .
How does the stereochemistry of this compound influence its reactivity and interaction with biological targets?
Advanced Research Focus
The (R)-configured 3-oxobutan-2-yl moiety (see tert-butyl analog in ) enhances enantioselective interactions with enzymes like hydrolases. Molecular docking studies suggest the carbonyl group participates in hydrogen bonding with active-site residues, affecting inhibition potency. Stereochemical inversion (e.g., to (S)-form) reduces binding affinity by 40–60% in protease inhibition assays .
What are the key considerations in designing experiments to study the stability and degradation pathways of this carbamate under various conditions?
Q. Advanced Research Focus
- Hydrolysis : Monitor pH-dependent degradation (e.g., accelerated in acidic/basic buffers via HPLC). Half-life at pH 7.4 (37°C) is ~48 hours .
- Oxidation : Treat with HO or O/light to identify oxidation products (e.g., ketone derivatives). LC-MS tracks intermediates .
- Storage : Stable at 2–8°C in anhydrous DMSO; avoid prolonged exposure to moisture .
How can computational chemistry aid in predicting the pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME calculate LogP (~1.8) and topological polar surface area (61 Å), suggesting moderate blood-brain barrier permeability.
- Metabolism : CYP3A4-mediated oxidation is predicted via docking into cytochrome P450 active sites. MD simulations reveal transient interactions with heme iron .
- Limitations : Force fields may misestimate solvation effects for the sp-hybridized carbonyl, requiring experimental validation .
What strategies can resolve discrepancies in reported biological activities of structurally similar carbamate derivatives?
Q. Advanced Research Focus
- SAR Analysis : Compare substituent effects (e.g., benzyl vs. tert-butyl groups) on bioactivity. For example, benzyl analogs show 10-fold higher antiproliferative activity against PC-3M-CT+ cells than cyclohexyl derivatives .
- Assay Standardization : Control for cell line variability (e.g., PC-3M vs. DU145) and incubation times. IC values should be normalized to reference compounds like Latrunculin A .
What experimental approaches elucidate catalytic pathways in the synthesis of this compound?
Q. Advanced Research Focus
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to track Cbz-Cl consumption. Pseudo-first-order kinetics confirm rate-limiting amine deprotonation .
- Isotopic Labeling : Use O-labeled 3-oxobutan-2-ylamine to trace carbamate bond formation via mass spectrometry .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for accelerated coupling; however, excess acid may hydrolyze the product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
